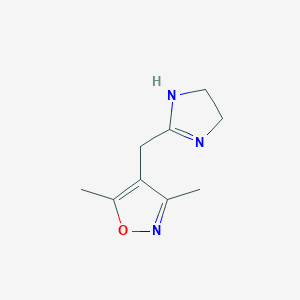![molecular formula C33H30N2O2 B15207921 (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) is a complex organic compound that features a unique structure with two oxazole rings connected by a propane-2,2-diyl bridge and substituted with biphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) typically involves a multi-step process. One common method starts with the preparation of the oxazole rings, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The biphenyl groups are then introduced via a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts. The final step involves the formation of the propane-2,2-diyl bridge, which can be achieved through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles.
Reduction: The biphenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole rings can yield oxazoles, while reduction of the biphenyl groups can produce cyclohexyl derivatives.
科学研究应用
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It may serve as a scaffold for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with specific mechanical and thermal properties.
作用机制
The mechanism by which (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- (E)-4,4′-(Ethene-1,2-diyl)diphenol
- (E)-4,4′-(Ethene-1,2-diyl)bis(2-methoxyphenol)
- (E)-4,4′-(Ethene-1,2-diyl)bis(2,6-dimethoxyphenol)
Uniqueness
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) is unique due to its specific structural features, including the presence of oxazole rings and biphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from materials science to pharmaceuticals.
属性
分子式 |
C33H30N2O2 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
(4S)-4-(4-phenylphenyl)-2-[2-[(4S)-4-(4-phenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H30N2O2/c1-33(2,31-34-29(21-36-31)27-17-13-25(14-18-27)23-9-5-3-6-10-23)32-35-30(22-37-32)28-19-15-26(16-20-28)24-11-7-4-8-12-24/h3-20,29-30H,21-22H2,1-2H3/t29-,30-/m1/s1 |
InChI 键 |
OVOCMYNMEAPQKO-LOYHVIPDSA-N |
手性 SMILES |
CC(C)(C1=N[C@H](CO1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
规范 SMILES |
CC(C)(C1=NC(CO1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
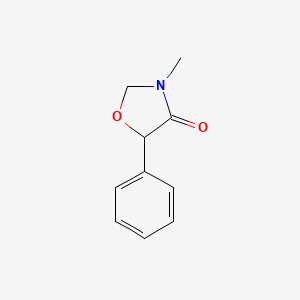
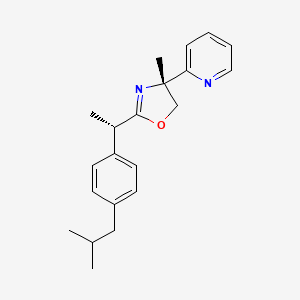
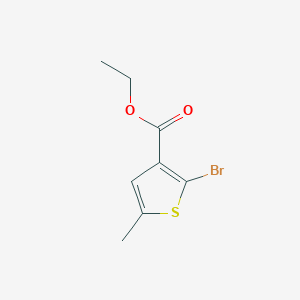
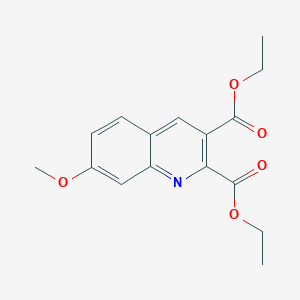
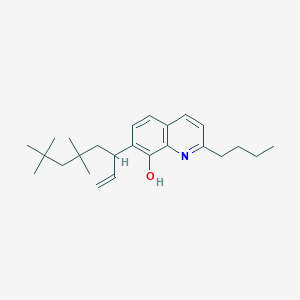
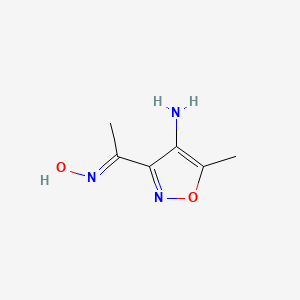

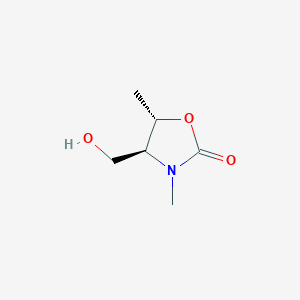

![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
